Degradation of Drug-Resistant BTK Mutants (C481S, L528W)
NX-2127 degrades the common drug-resistant BTK mutant C481S, which confers high-level resistance to the covalent inhibitor ibrutinib . In TMD8 DLBCL cells expressing BTK C481S, NX-2127 exhibits a DC50 (concentration for 50% degradation) of 9.7 nM. In contrast, ibrutinib fails to inhibit this mutant at clinically achievable concentrations, and the non-covalent inhibitor pirtobrutinib shows reduced potency [1]. Furthermore, NX-2127 degrades the kinase-impaired BTK L528W mutant (DC50 = 1.9 nM), a variant that is resistant to both covalent and non-covalent inhibitors due to its scaffold-mediated signaling [2].
| Evidence Dimension | Degradation Potency (DC50) in TMD8 DLBCL cells |
|---|---|
| Target Compound Data | DC50 = 9.7 nM (BTK C481S); DC50 = 1.9 nM (BTK L528W) |
| Comparator Or Baseline | Ibrutinib: Ineffective against BTK C481S; Pirtobrutinib: Reduced potency; Neither degrades BTK L528W |
| Quantified Difference | NX-2127 degrades BTK C481S and L528W, while standard-of-care inhibitors are ineffective against these resistance-conferring mutants. |
| Conditions | TMD8 diffuse large B-cell lymphoma (DLBCL) cell lines engineered to express specific BTK mutants. |
Why This Matters
This quantitative evidence demonstrates that NX-2127 is a non-redundant research tool and potential therapeutic for overcoming major mechanisms of acquired resistance to current BTK-targeted therapies, making it essential for studies in relapsed/refractory disease models.
- [1] Robbins DW, et al. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies. J Med Chem. 2024. View Source
- [2] Montoya S, et al. Kinase-Impaired BTK Mutations Are Susceptible to Clinical-Stage BTK and IKZF1/3 Degrader NX-2127. Science. 2024; 10.1126/science.adi5798. View Source
